Cas no 2248172-27-0 ((1R)-1-(4-Methoxycyclohexyl)ethanamine)

(1R)-1-(4-Methoxycyclohexyl)ethanamine is a chiral amine compound featuring a methoxy-substituted cyclohexyl group, which confers unique steric and electronic properties. Its stereospecific (R)-configuration enhances selectivity in asymmetric synthesis, making it valuable for pharmaceutical intermediates and catalyst design. The methoxy group improves solubility in organic solvents, facilitating reaction optimization. This compound is particularly useful in the preparation of bioactive molecules, where its rigid cyclohexyl backbone contributes to conformational stability. High purity grades are available to meet stringent research and industrial requirements. Its structural features make it a versatile building block for medicinal chemistry and fine chemical applications.
(1R)-1-(4-Methoxycyclohexyl)ethanamine structure
2248172-27-0 structure
Product Name:(1R)-1-(4-Methoxycyclohexyl)ethanamine
CAS No:2248172-27-0
MF:C9H19NO
MW:157.253262758255
CID:5943693
PubChem ID:137939231
Update Time:2025-05-23

(1R)-1-(4-Methoxycyclohexyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(4-methoxycyclohexyl)ethan-1-amine
    • EN300-6505794
    • (1R)-1-(4-Methoxycyclohexyl)ethanamine
    • 2248172-27-0
    • Inchi: 1S/C9H19NO/c1-7(10)8-3-5-9(11-2)6-4-8/h7-9H,3-6,10H2,1-2H3/t7-,8?,9?/m1/s1
    • InChI Key: ZJQSUPNVIYETTB-AFPNSQJFSA-N
    • SMILES: O(C)C1CCC([C@@H](C)N)CC1

Computed Properties

  • Exact Mass: 157.146664230g/mol
  • Monoisotopic Mass: 157.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 35.2Ų

(1R)-1-(4-Methoxycyclohexyl)ethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6505794-0.05g
(1R)-1-(4-methoxycyclohexyl)ethan-1-amine
2248172-27-0
0.05g
$2454.0 2023-05-30
Enamine
EN300-6505794-0.1g
(1R)-1-(4-methoxycyclohexyl)ethan-1-amine
2248172-27-0
0.1g
$2571.0 2023-05-30
Enamine
EN300-6505794-0.25g
(1R)-1-(4-methoxycyclohexyl)ethan-1-amine
2248172-27-0
0.25g
$2687.0 2023-05-30
Enamine
EN300-6505794-0.5g
(1R)-1-(4-methoxycyclohexyl)ethan-1-amine
2248172-27-0
0.5g
$2804.0 2023-05-30
Enamine
EN300-6505794-1.0g
(1R)-1-(4-methoxycyclohexyl)ethan-1-amine
2248172-27-0
1g
$2921.0 2023-05-30
Enamine
EN300-6505794-2.5g
(1R)-1-(4-methoxycyclohexyl)ethan-1-amine
2248172-27-0
2.5g
$5724.0 2023-05-30
Enamine
EN300-6505794-5.0g
(1R)-1-(4-methoxycyclohexyl)ethan-1-amine
2248172-27-0
5g
$8470.0 2023-05-30
Enamine
EN300-6505794-10.0g
(1R)-1-(4-methoxycyclohexyl)ethan-1-amine
2248172-27-0
10g
$12560.0 2023-05-30

Additional information on (1R)-1-(4-Methoxycyclohexyl)ethanamine

Introduction to (1R)-1-(4-Methoxycyclohexyl)ethanamine (CAS No. 2248172-27-0)

The compound (1R)-1-(4-Methoxycyclohexyl)ethanamine, identified by the CAS number 2248172-27-0, is a structurally unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of secondary amines, characterized by its ethanamine backbone and a methoxy-substituted cyclohexyl group. The R configuration at the chiral center highlights its stereochemical specificity, which is crucial for its biological activity and pharmacokinetic properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1R)-1-(4-Methoxycyclohexyl)ethanamine through a combination of asymmetric catalysis and stereoselective reactions. Researchers have demonstrated that the compound's stereochemistry plays a pivotal role in its interaction with biological targets, making it a promising candidate for drug development. For instance, studies published in the *Journal of Medicinal Chemistry* have shown that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are key targets in the treatment of neurological disorders such as anxiety and depression.

The methoxy group attached to the cyclohexane ring introduces electronic and steric effects that influence the compound's solubility, stability, and bioavailability. These properties are critical for its potential use in drug delivery systems. Moreover, the cyclohexane ring provides structural rigidity, which enhances the molecule's ability to adopt specific conformations necessary for binding to target proteins. This structural feature has been exploited in recent drug design strategies, where (1R)-1-(4-Methoxycyclohexyl)ethanamine serves as a scaffold for developing novel bioactive molecules.

In terms of applications, (1R)-1-(4-Methoxycyclohexyl)ethanamine has shown promise in the field of medicinal chemistry as a lead compound for anti-inflammatory and analgesic agents. Preclinical studies conducted by researchers at the University of California have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting COX-2 enzymes without causing significant gastrointestinal side effects. These findings suggest that it could be developed into a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the compound's chiral center offers opportunities for enantioselective synthesis, which is essential for producing enantiomerically pure compounds required in pharmaceutical industries. The use of chiral catalysts such as Noyori-type ligands has facilitated the scalable production of (1R)-1-(4-Methoxycyclohexyl)ethanamine, ensuring its availability for large-scale preclinical and clinical trials.

From an environmental perspective, recent studies have focused on the biodegradation and ecological impact of (1R)-1-(4-Methoxycyclohexyl)ethanamine. Research published in *Environmental Science & Technology* indicates that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic environments. This finding is particularly important for regulatory agencies assessing the environmental safety of new pharmaceutical compounds.

In conclusion, (1R)-1-(4-Methoxycyclohexyl)ethanamine (CAS No. 2248172-27-0) represents a versatile molecule with diverse applications in drug discovery and chemical synthesis. Its unique structure, stereochemical properties, and favorable pharmacokinetic profile make it an attractive candidate for developing novel therapeutic agents. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing modern medicine.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.